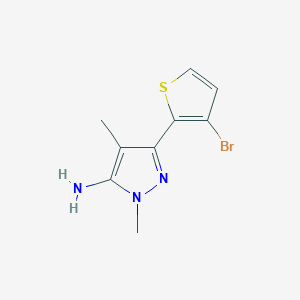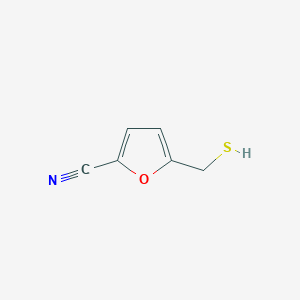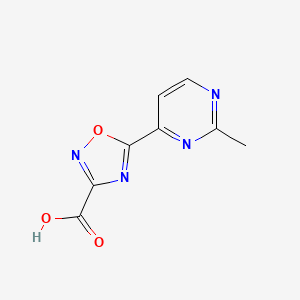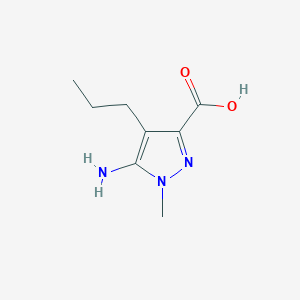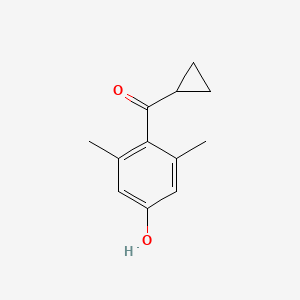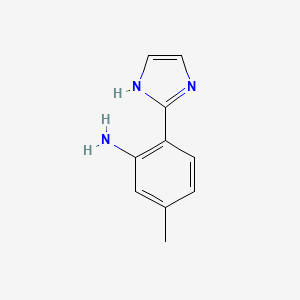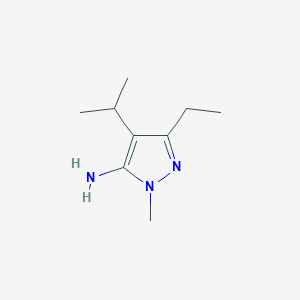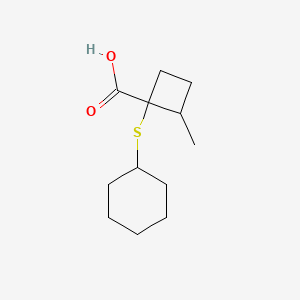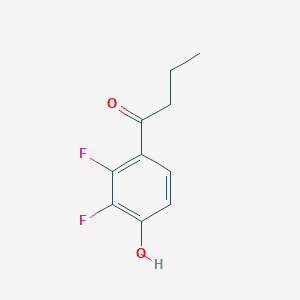
1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one is a fluorinated organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone moiety. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and butanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch or continuous processes, ensuring high purity and yield of the compound.
Análisis De Reacciones Químicas
1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one finds applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(2,3-Difluoro-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
1-(2,3-difluoro-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3 |
Clave InChI |
VOIPTBWDLJXJOA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
